4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-ETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzene ring .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-ETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Pyridazine derivatives: Widely studied for their pharmacological properties.
Sulfonamide derivatives: Commonly used in medicinal chemistry for their antibacterial and anti-inflammatory effects
Uniqueness: 4-ETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a sulfonamide group, which together confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O3S/c1-2-29-19-9-11-20(12-10-19)30(27,28)25-18-7-5-17(6-8-18)21-13-14-22(24-23-21)26-15-3-4-16-26/h5-14,25H,2-4,15-16H2,1H3 |
InChI Key |
MCUYXGHJKOFQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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